molecular formula C16H21Cl2N3O2S B13852099 4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride

Cat. No.: B13852099
M. Wt: 390.3 g/mol
InChI Key: CYTYTOVBTFBACJ-UHFFFAOYSA-N
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Description

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride is a complex organic compound. It is related to bendamustine, a chemotherapy medication used in the treatment of certain types of cancer. This compound is often used as a reference standard in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize impurities and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride involves its interaction with DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form stable DNA cross-links makes it particularly effective in disrupting cancer cell division .

Properties

Molecular Formula

C16H21Cl2N3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C16H20ClN3O2S.ClH/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22;/h5-6H,2-4,7-10H2,1H3,(H,21,22);1H

InChI Key

CYTYTOVBTFBACJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O.Cl

Origin of Product

United States

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